2-Methyl-2-nitropropane-d9

Catalog No.
S1937852
CAS No.
52168-52-2
M.F
C4H9NO2
M. Wt
112.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-nitropropane-d9

CAS Number

52168-52-2

Product Name

2-Methyl-2-nitropropane-d9

IUPAC Name

1,1,1,3,3,3-hexadeuterio-2-nitro-2-(trideuteriomethyl)propane

Molecular Formula

C4H9NO2

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C4H9NO2/c1-4(2,3)5(6)7/h1-3H3/i1D3,2D3,3D3

InChI Key

AIMREYQYBFBEGQ-GQALSZNTSA-N

SMILES

CC(C)(C)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)[N+](=O)[O-]

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])[N+](=O)[O-]

The exact mass of the compound 2-Methyl-2-nitropropane-d9 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methyl-2-nitropropane-d9 (CAS: 52168-52-2) is a fully deuterated aliphatic nitro compound primarily procured as the essential synthetic precursor for perdeuterated 2-methyl-2-nitrosopropane (MNP-d9), a widely utilized spin trap in electron paramagnetic resonance (EPR) spectroscopy [1]. Featuring an isotopic purity typically exceeding 98 atom % D, this compound provides a stable, process-ready tert-butyl-d9 moiety. In industrial and advanced academic workflows, it is subjected to controlled reduction to the corresponding hydroxylamine and subsequent oxidation to yield the active nitroso spin trap [2]. Its procurement is driven by the need to eliminate proton-driven hyperfine splitting in downstream EPR applications, making it a critical building block for structural biology, free radical research, and advanced analytical chemistry.

Substituting 2-methyl-2-nitropropane-d9 with its standard, non-deuterated counterpart fundamentally compromises downstream analytical resolution. When the non-deuterated compound is converted to MNP, the nine equivalent protons on the tert-butyl group couple with the unpaired electron of the trapped radical, generating a complex multiplet signal [1]. This extensive hyperfine splitting obscures the subtle superhyperfine features of the target radical itself—particularly in bulky, protein-centered radicals like tyrosyl or thiyl species [2]. By utilizing the d9-labeled precursor, the magnetic coupling is reduced by a factor of roughly 6.5 due to deuterium's smaller magnetic moment, collapsing the interfering multiplet and allowing unambiguous identification of the trapped molecular species [3].

Elimination of tert-Butyl Hyperfine Splitting in EPR Analysis

The primary value of 2-methyl-2-nitropropane-d9 lies in its ability to generate a spin trap that is free from proton-induced spectral clutter. When MNP-d9 is used to trap radicals, the substitution of protium with deuterium reduces the hyperfine coupling constant of the tert-butyl group by a factor of approximately 6.5 [1]. This reduction effectively collapses the broad, overlapping multiplet characteristic of standard MNP into a simplified, narrow signal. Consequently, researchers can resolve the superhyperfine structure of the trapped radical, which is otherwise masked by the nine protons of the non-deuterated tert-butyl group[2].

Evidence Dimensiontert-Butyl group hyperfine coupling constant
Target Compound Data~6.5-fold reduction in coupling magnitude (unresolved broadening)
Comparator Or BaselineNon-deuterated 2-methyl-2-nitropropane (yields MNP with strong proton multiplet splitting)
Quantified DifferenceElimination of 9-proton multiplet interference, enhancing signal clarity
ConditionsEPR spectroscopy of trapped radical adducts

This spectral simplification is mandatory for buyers conducting high-resolution structural identification of transient free radicals.

Resolution of Protein-Centered Superhyperfine Structures

In studies of macromolecular radicals, such as the tyrosyl radical in hydrogen peroxide-treated metmyoglobin or cytochrome c oxidase, standard MNP yields unresolved, highly immobilized nitroxide spectra [1]. By synthesizing MNP-d9 from 2-methyl-2-nitropropane-d9, the trapped protein adduct can be subjected to nonspecific protease treatment (e.g., Pronase) to yield an isotropic three-line spectrum[2]. The deuterated trap preserves the superhyperfine structure of the tyrosyl radical, allowing for precise quantification and structural assignment that is impossible with the protonated baseline due to spectral overlap [3].

Evidence DimensionSpectral resolution of Pronase-treated protein radical adducts
Target Compound DataYields quantifiable isotropic three-line spectra with resolved superhyperfine couplings
Comparator Or BaselineNon-deuterated MNP (superhyperfine structure remains obscured)
Quantified DifferenceTransition from an uninterpretable broad signal to a structurally assignable spectrum
ConditionsH2O2-treated metmyoglobin or cytochrome c oxidase followed by Pronase digestion

Enables researchers to pinpoint exact radical locations (e.g., specific tyrosine residues) in complex enzymes, driving its procurement in advanced biochemistry.

Precursor Processability and Isotopic Fidelity Retention

Procuring 2-methyl-2-nitropropane-d9 provides a highly efficient, two-step synthetic pathway to MNP-d9. The compound is readily reduced with zinc and acetic acid to the corresponding hydroxylamine, followed by controlled oxidation, maintaining the >98 atom % D isotopic purity of the starting material [1]. Attempting to synthesize deuterated spin traps de novo from basic deuterated building blocks requires multiple steps, which drastically lowers overall yield and increases the risk of isotopic exchange or dilution [2]. The processability of this specific precursor ensures a reliable, high-fidelity supply of the active spin trap.

Evidence DimensionSynthetic efficiency and isotopic retention
Target Compound DataDirect 2-step conversion maintaining >98 atom % D purity
Comparator Or BaselineDe novo synthesis from basic deuterated precursors
Quantified DifferenceElimination of multi-step isotopic dilution risks and significant yield improvement
ConditionsStandard laboratory reduction (Zn/AcOH) and oxidation protocols

Reduces manufacturing time and guarantees the isotopic purity required for sensitive downstream EPR applications.

Synthesis of Perdeuterated Spin Traps

The primary industrial and laboratory use case is the direct synthesis of MNP-d9. It serves as the standard precursor for manufacturing this EPR reagent due to its >98 atom % D isotopic purity and straightforward reduction-oxidation pathway, which prevents isotopic dilution [1].

High-Resolution EPR of Protein Radicals

Essential for structural biology workflows investigating transient protein-centered radicals, such as tyrosyl or thiyl radicals in metalloproteins. The MNP-d9 derived from this precursor allows for the quantitative resolution of superhyperfine structures after protease digestion, which is obscured when using protonated traps [2].

Mechanistic Studies of Oxidative Stress

Utilized to generate spin traps for detecting specific reactive oxygen species and lipid peroxyl radicals in complex biological matrices. Eliminating the tert-butyl proton signals via the d9-precursor is necessary to differentiate between closely related radical adducts in these multi-component systems [3].

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2-(~2~H_3_)Methyl-2-nitro(~2~H_6_)propane

Dates

Last modified: 08-16-2023

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